3-iodo-6-methoxy-2-methyl-2H-indazole
Description
Historical Context and Evolution of Indazole Synthesis
The history of indazole chemistry dates back to the 19th century, with the first synthesis of indazole reported by Emil Fischer in 1883. ontosight.aicaribjscitech.com Early methods, such as the Fischer indazole synthesis, involved the cyclization of ortho-hydrazino cinnamic acid. caribjscitech.com Over the decades, synthetic methodologies have evolved significantly, moving from classical multi-step procedures to more efficient and versatile modern techniques. ontosight.aibenthamdirect.com
Traditional synthesis routes often involved harsh reaction conditions and resulted in low yields. ontosight.ai The development of transition-metal-catalyzed reactions, particularly using palladium and copper, has revolutionized indazole synthesis, allowing for the construction of the indazole scaffold with greater control and a broader tolerance of functional groups. nih.govorganic-chemistry.org Modern approaches also include microwave-assisted synthesis, which can accelerate reaction times and improve yields. ontosight.ai The synthesis of 2H-indazoles, in particular, has seen the development of specific methods like the [3 + 2] dipolar cycloaddition of sydnones with arynes. nih.govorganic-chemistry.org These advancements have made a wide array of substituted indazoles, including halogenated and methoxy-substituted derivatives, more accessible for research.
Structural Features and Nomenclature of the Indazole Ring System
The indazole ring system is characterized by its fused aromatic nature, containing ten π electrons which confer aromaticity. caribjscitech.com It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form. nih.govnih.gov The presence of two nitrogen atoms in the five-membered ring allows for substitution at various positions, leading to a wide diversity of derivatives.
According to IUPAC nomenclature, the numbering of the indazole ring starts from the nitrogen atom of the pyrazole (B372694) ring that is not fused to the benzene (B151609) ring and proceeds around the ring. qmul.ac.ukiupac.org For substituted indazoles, the position and type of substituent are indicated by number and prefix, respectively. For the compound of interest, "3-iodo-6-methoxy-2-methyl-2H-indazole," the name specifies an iodine atom at position 3, a methoxy (B1213986) group at position 6, and a methyl group on the nitrogen at position 2 of the 2H-indazole tautomer.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H9IN2O |
| CAS Number | 1150618-47-5 chemicalbook.com |
| Canonical SMILES | CN1N=C(C2=CC(=C(C=C2)OC)I)C=C1 |
Academic and Research Significance of Substituted Indazole Scaffolds
Substituted indazole scaffolds are of significant interest in academic and industrial research due to their wide range of biological activities. nih.govbenthamdirect.comingentaconnect.comeurekaselect.comnih.gov The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. researchgate.netresearchgate.net This versatility has led to the development of numerous indazole-containing compounds with therapeutic potential.
The pharmacological properties of indazole derivatives are diverse and include anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. researchgate.netorientjchem.org The specific biological activity is highly dependent on the substitution pattern on the indazole ring. For instance, different substituents at various positions can modulate the compound's potency, selectivity, and pharmacokinetic properties. The introduction of a halogen, such as iodine, at the 3-position can serve as a handle for further synthetic modifications through cross-coupling reactions, allowing for the creation of diverse libraries of compounds for drug discovery. Methoxy and methyl substitutions can influence the compound's lipophilicity and metabolic stability.
While detailed research findings specifically on this compound are not extensively available in the public domain, its structure suggests it could be a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The combination of the iodo, methoxy, and N-methyl groups on the 2H-indazole core represents a unique chemical entity for further investigation.
Table 2: Notable Biologically Active Indazole Derivatives
| Compound Name | Biological Activity/Application |
| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. wikipedia.org |
| Granisetron | A 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy. pnrjournal.comaustinpublishinggroup.com |
| Pazopanib | A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govgoogle.com |
| Niraparib | An orally active PARP inhibitor used for the treatment of ovarian cancer. nih.gov |
| 7-Nitroindazole | An inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com |
Structure
3D Structure
Properties
CAS No. |
1150618-47-5 |
|---|---|
Molecular Formula |
C9H9IN2O |
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-iodo-6-methoxy-2-methylindazole |
InChI |
InChI=1S/C9H9IN2O/c1-12-9(10)7-4-3-6(13-2)5-8(7)11-12/h3-5H,1-2H3 |
InChI Key |
QJRJZDWBCPFRAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)OC)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Iodo 6 Methoxy 2 Methyl 2h Indazole and Analogues
Strategic Approaches to the Indazole Core: General and Specific Routes
The construction of the indazole core is the foundational step in the synthesis of the target molecule. Various synthetic routes have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and regiocontrol.
Cyclization reactions represent a fundamental approach to forming the bicyclic indazole system. These methods typically involve the formation of a key N-N or N-C bond in an intramolecular fashion.
One of the most established methods is the Cadogan reductive cyclization . This reaction facilitates an operationally simple, one-pot synthesis of 2H-indazoles from readily available starting materials. organic-chemistry.orgacs.org The process involves the condensation of an ortho-nitrobenzaldehyde with a primary amine (aliphatic or aromatic) to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization, often promoted by a phosphine reagent like tri-n-butylphosphine, to yield the desired 2H-indazole. organic-chemistry.orgacs.org The reaction conditions are generally mild, avoiding the high temperatures and harsh reagents associated with earlier methods. organic-chemistry.orgacs.org
Another powerful strategy is the [3+2] dipolar cycloaddition of arynes with sydnones. This approach provides a rapid and highly efficient route to 2H-indazoles under mild conditions. nih.gov The reaction is believed to proceed through an initial cycloaddition to form a bicyclic adduct, which then spontaneously extrudes carbon dioxide to afford the aromatic 2H-indazole. nih.gov A significant advantage of this method is its excellent yield and the absence of contamination from the 1H-indazole isomer. nih.gov
The Mills reaction, followed by cyclization, also provides a metal-free, one-pot pathway to 2H-indazoles using 2-aminobenzyl alcohols and nitrosobenzenes. researchgate.net
| Cyclization Strategy | Key Reactants | Reagents/Conditions | Outcome |
| Cadogan Reductive Cyclization | o-Nitrobenzaldehydes, Primary amines | Tri-n-butylphosphine, i-PrOH, 80°C | Regioselective synthesis of 2H-indazoles organic-chemistry.org |
| [3+2] Dipolar Cycloaddition | Arynes (from silylaryl triflates), Sydnones | TBAF | Clean formation of 2H-indazoles in high yields nih.gov |
| Mills Reaction/Cyclization | 2-Aminobenzyl alcohols, Nitrosobenzenes | Thionyl bromide, Acetic acid | Metal-free synthesis of 2H-indazoles researchgate.net |
Transition metal catalysis has emerged as an indispensable tool for constructing the indazole scaffold, offering novel pathways with high efficiency and functional group tolerance. researchgate.net
Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is an effective method for synthesizing 2-aryl-2H-indazoles. organic-chemistry.org This reaction tolerates a wide array of both electron-donating and electron-withdrawing substituents. organic-chemistry.org
Copper-catalyzed reactions have also been extensively developed. A one-pot, three-component reaction involving 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I), provides a versatile route to 2H-indazoles. organic-chemistry.orgresearchgate.net The copper catalyst is crucial for the formation of both C-N and N-N bonds. organic-chemistry.orgresearchgate.net
Rhodium-catalyzed C-H activation and annulation reactions represent a more recent advancement. For example, the reaction of azobenzenes with aldehydes or α-keto aldehydes can furnish 3-acylated-2H-indazoles. nih.gov Similarly, rhodium(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters yields 3-acyl-2H-indazoles. nih.gov These methods provide direct access to functionalized indazoles by leveraging the innate reactivity of C-H bonds. nih.gov
| Metal Catalyst | Reaction Type | Key Reactants | Outcome |
| Palladium | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Synthesis of 2-aryl-2H-indazoles organic-chemistry.org |
| Copper | One-pot, Three-component | 2-Bromobenzaldehydes, Primary amines, Sodium azide | Versatile synthesis of 2H-indazoles organic-chemistry.orgresearchgate.net |
| Rhodium | C-H Activation/Annulation | Azobenzenes, Aldehydes | Synthesis of 3-acylated-2H-indazoles nih.gov |
| Rhodium | C-H Alkylation/Cyclization | Azoxy compounds, Diazoesters | Synthesis of 3-acyl-2H-indazoles nih.govnih.gov |
Forming the N-N bond via an oxidative cyclization is an alternative and powerful strategy for indazole synthesis. These methods often start from precursors where the aromatic ring and the two nitrogen atoms are already assembled, with the final ring-closing step being the N-N bond formation.
A recently developed method involves the oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.orgnih.gov Using a system of ammonium molybdate and hydrogen peroxide, this protocol can selectively produce various 2-substituted 2H-indazoles. organic-chemistry.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso intermediate, followed by nucleophilic attack and cyclization. organic-chemistry.org
Copper catalysis is also prominent in this area. A copper/air catalytic system has been developed for intramolecular N-N bond formation through oxidative dehydrogenative coupling to produce N,N'-diaryl indazol-3-ones. rsc.org Another approach uses copper(II) acetate to catalyze the oxidative N-N bond formation from imines generated in situ from 2-amino nitriles and organometallic reagents. thieme-connect.com This two-step protocol is advantageous as it allows for a diverse range of primary amines to be used as the N1 component. thieme-connect.com
Achieving the desired regiochemistry, particularly for N2-substituted indazoles, is a paramount challenge in synthesis. The alkylation of the indazole core often leads to a mixture of N1 and N2 isomers. thieme-connect.com
To overcome this, methods for the direct and regioselective synthesis of 2H-indazoles have been developed. The one-pot Cadogan reductive cyclization, for instance, selectively produces 2H-indazoles by starting with a primary amine that becomes the N2 substituent. organic-chemistry.orgacs.org Similarly, the [3+2] cycloaddition of sydnones and arynes exclusively yields 2H-indazoles. nih.gov
Direct alkylation of the pre-formed indazole ring can also be rendered regioselective. The use of specific alkylating agents, such as trimethyloxonium tetrafluoroborate or triethyloxonium hexafluorophosphate, has been shown to provide an efficient and regioselective route to 2-methyl and 2-ethyl-2H-indazoles, respectively. acs.org Metal-mediated direct alkylation reactions using Ga/Al or Al systems with various bromides also afford 2H-indazoles with high regioselectivity and yield. rsc.orgsemanticscholar.org
Controlling chemoselectivity is also crucial, especially when functionalizing the indazole core. For example, visible-light-induced reactions of 2H-indazoles with alcohols can be controlled by the reaction atmosphere; under a nitrogen atmosphere, C3-alkoxylation occurs, while an oxygen atmosphere leads to ring-opening to form azobenzenes. rsc.org
Precision Functionalization for 3-Iodo-6-methoxy-2-methyl-2H-Indazole
The synthesis of the specific target, this compound, requires a two-stage approach: first, the construction of the 6-methoxy-2-methyl-2H-indazole precursor, followed by selective iodination at the C-3 position. The precursor can be synthesized using the regioselective methods described previously, such as the Cadogan cyclization of 4-methoxy-2-nitrobenzaldehyde with methylamine or the direct, regioselective N-methylation of 6-methoxy-1H-indazole. organic-chemistry.orgacs.org
Halogenation at the C-3 position of the indazole ring is a key transformation, as the resulting halo-indazoles are valuable intermediates for further diversification via cross-coupling reactions. chim.it
The direct iodination of the indazole core is a common and effective method. For the synthesis of this compound, the precursor 6-methoxy-2-methyl-2H-indazole would be subjected to electrophilic iodination. Standard conditions for this transformation often involve treating the indazole with molecular iodine (I₂) in the presence of a base. chim.it A typical procedure utilizes potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) as the base in a polar solvent like dimethylformamide (DMF). chim.itgoogle.com The base deprotonates the C-3 position, facilitating the attack on the iodine molecule to install the iodo group with high regioselectivity.
| Reaction | Substrate | Reagents | Conditions | Product |
| C-3 Iodination | 6-methoxy-2-methyl-2H-indazole | Iodine (I₂), Potassium Hydroxide (KOH) | DMF | This compound chim.itgoogle.com |
C-3 Iodination of Indazole Precursors
Direct Iodination Methods and Reagents
The direct iodination of the indazole ring is a crucial step in the synthesis of this compound. Various reagents and methods have been developed to achieve this transformation efficiently.
Commonly used reagents for the iodination of indazoles include molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH), and N-Iodosuccinimide (NIS). chim.itmdpi.comresearchgate.net The I₂/KOH system in a polar solvent like N,N-dimethylformamide (DMF) is a widely employed method for obtaining 3-iodoindazoles in good yields. chim.itmdpi.commdpi.com For instance, the reaction of indazole with iodine and potassium hydroxide pellets in DMF at room temperature can produce 3-iodo-1H-indazole. mdpi.commdpi.com
N-Iodosuccinimide (NIS) is another effective electrophilic iodinating agent. researchgate.netnih.gov It is often used in the presence of an acid catalyst. researchgate.net The choice of reagent can be influenced by the substrate's reactivity and the desired reaction conditions. While molecular iodine is a milder reagent, NIS can be more reactive and suitable for less activated substrates. nih.gov
Other less common but effective iodinating systems include a mixture of potassium iodate (KIO₃) and potassium iodide (KI) in the presence of an acid. researchgate.net The selection of the iodinating agent and reaction conditions is critical for achieving high yields and selectivity.
Influence of Substrate and Reaction Conditions on C-3 Selectivity
The regioselectivity of indazole iodination is highly dependent on both the substrate's electronic properties and the reaction conditions. The C-3 position of the indazole ring is generally favored for electrophilic substitution due to its higher electron density.
Strategies for Iodination of Substituted Indazoles (e.g., 6-methoxyindazole)
The iodination of substituted indazoles, such as 6-methoxyindazole, follows similar principles to the parent indazole. The methoxy (B1213986) group at the 6-position is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic substitution. However, the primary site of iodination remains the C-3 position of the pyrazole (B372694) ring due to its inherent nucleophilicity.
The use of the I₂/KOH system in DMF or a similar polar solvent is an effective strategy for the C-3 iodination of 6-methoxyindazole. chim.it The reaction conditions, such as temperature and stoichiometry of the reagents, need to be carefully controlled to ensure high selectivity and yield.
Introduction and Manipulation of the C-6 Methoxy Group
Synthetic Pathways to 6-Methoxy-Substituted Indazoles
There are several synthetic routes to obtain 6-methoxy-substituted indazoles. One common approach involves starting from a commercially available substituted aniline. For example, a substituted o-toluidine can be acetylated and then subjected to nitrosation and ring closure to form the corresponding substituted indazole. google.com
Another strategy involves the cyclization of appropriately substituted hydrazones. The choice of the starting material and the specific cyclization conditions can be tailored to introduce the desired substituents on the indazole ring.
Functional Group Interconversions of Methoxy Moiety
Functional group interconversion (FGI) is a powerful tool in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.comorganic-chemistry.org In the context of 6-methoxyindazoles, the methoxy group can be converted to other functional groups if required for the synthesis of analogues.
For instance, the methoxy group can be demethylated to a hydroxyl group using reagents like aluminum tribromide. beilstein-journals.org This hydroxyl group can then be further functionalized, for example, by converting it into an ether or an ester. These interconversions provide access to a wider range of substituted indazole derivatives with potentially different biological activities.
N-2 Methylation and Control of N1/N2 Regioselectivity in Indazoles
The final step in the synthesis of this compound is the methylation of the indazole nitrogen. The regioselectivity of this reaction is a critical challenge, as methylation can occur at either the N-1 or N-2 position. researchgate.netresearchgate.net
The alkylation of indazoles under basic conditions often leads to a mixture of N-1 and N-2 alkylated products, with the N-1 isomer being the thermodynamically more stable product. researchgate.netresearchgate.netnih.gov However, under acidic conditions or with specific methylating agents, the kinetically favored N-2 isomer can be obtained with higher selectivity. researchgate.netresearchgate.net
The choice of the methylating agent is crucial for controlling the regioselectivity. Reagents like methyl 2,2,2-trichloroacetimidate have been shown to favor N-2 methylation. researchgate.net The steric and electronic properties of the substituents on the indazole ring can also influence the N-1/N-2 ratio. nih.govd-nb.info For instance, bulky substituents at the C-7 position can sterically hinder the N-1 position, leading to preferential methylation at N-2. nih.govd-nb.info
To achieve high regioselectivity for the N-2 methylated product, a careful selection of the methylating agent, solvent, and reaction temperature is necessary.
Interactive Data Table: Reagents for Indazole Iodination
| Reagent/System | Typical Conditions | Substrate Scope | Selectivity | Reference |
| I₂/KOH | DMF, Room Temperature | Electron-rich and unsubstituted indazoles | High for C-3 | chim.itmdpi.commdpi.com |
| N-Iodosuccinimide (NIS) | Acid catalyst | Broad, including less activated indazoles | High for C-3 | researchgate.netnih.gov |
| KIO₃/KI | Acidic medium | Varies | Good for C-3 | researchgate.net |
Interactive Data Table: Factors Influencing N-Alkylation Regioselectivity
| Factor | Influence on N-1/N-2 Ratio | Example | Reference |
| Reaction Conditions | Basic conditions favor N-1; Acidic conditions favor N-2 | NaH in THF (N-1); Trifluoromethanesulfonic acid (N-2) | researchgate.netresearchgate.netnih.gov |
| Methylating Agent | Can significantly influence regioselectivity | Methyl 2,2,2-trichloroacetimidate favors N-2 | researchgate.net |
| Substituents | Steric hindrance at C-7 favors N-2 | C-7 NO₂ or CO₂Me groups | nih.govd-nb.info |
Selective N2-Alkylation Methodologies for 2H-Indazoles
The direct alkylation of indazoles often yields a mixture of N1 and N2 isomers, necessitating the development of highly regioselective methods to favor the formation of the desired 2H-indazole derivatives. researchgate.net Several strategies have emerged to achieve high N2-selectivity, often by manipulating the reaction conditions and the nature of the alkylating agent.
One effective approach involves the use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as promoters for the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates. This method provides the corresponding 2-alkyl-2H-indazoles with high selectivity and is applicable to a wide range of substrates, including those with both electron-donating and electron-withdrawing groups. wuxibiology.com The reaction is believed to proceed through the formation of a highly reactive electrophile from the trichloroacetimidate under acidic conditions, which then preferentially reacts at the more nucleophilic N2 position of the indazole. wuxibiology.com
Another highly regioselective method for the synthesis of 2-methyl-2H-indazoles utilizes trimethyloxonium tetrafluoroborate as the methylating agent. This reagent has been shown to provide excellent yields of the N2-methylated product across various indazole substrates, irrespective of the electronic properties of the indazole ring. researchgate.net Similarly, triethyloxonium hexafluorophosphate can be employed for selective N2-ethylation. researchgate.net
Furthermore, gallium/aluminum- and aluminum-mediated direct alkylation reactions of indazoles with reagents such as allyl and benzyl bromides, as well as α-bromocarbonyl compounds, have been developed for the high-yielding and regioselective synthesis of 2H-indazoles. clockss.org
Table 1: Methodologies for Selective N2-Alkylation of Indazoles
| Alkylating Agent | Promoter/Catalyst | Substrate Scope | Typical Yields | Ref. |
|---|---|---|---|---|
| Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | Broad (electron-donating and -withdrawing groups) | High | wuxibiology.com |
| Trimethyloxonium tetrafluoroborate | None | Various indazoles | 86-96% | researchgate.net |
| Allyl/Benzyl bromides, α-bromocarbonyls | Ga/Al or Al | Indazoles | High | clockss.org |
Tautomeric Considerations in N-Methylation (1H- vs. 2H-Indazoles)
The regioselectivity of N-methylation in indazoles is intrinsically linked to the tautomeric equilibrium between the 1H- and 2H-forms. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer. google.com This thermodynamic preference often leads to the formation of the N1-alkylated product under conditions that allow for equilibration, such as higher temperatures and longer reaction times. researchgate.net
Conversely, the N2-alkylated indazole is often the kinetically favored product. researchgate.net This is because the N2-position is typically more sterically accessible and, in some cases, more nucleophilic, leading to a faster reaction rate under milder conditions. Therefore, reactions carried out at lower temperatures and with shorter reaction times tend to favor the formation of the 2H-indazole isomer.
The choice of the methylating agent and the reaction conditions plays a crucial role in determining the ratio of N1 to N2 products. For instance, the methylation of 6-nitro-1H-indazole with dimethyl sulfate in the presence of potassium hydroxide results in an almost 1:1 mixture of the 1-methyl and 2-methyl isomers. In contrast, using methyl iodide under different conditions can lead to a higher proportion of the 2-methyl product. researchgate.net This highlights the delicate balance between kinetic and thermodynamic control in the N-methylation of indazoles.
Table 2: Influence of Reaction Conditions on N-Methylation of 6-Nitro-1H-Indazole
| Methylating Agent | Base/Solvent | Temperature | N1:N2 Ratio | Ref. |
|---|---|---|---|---|
| Dimethyl sulfate | KOH | 45 °C | ~1:1 | researchgate.net |
| Methyl iodide | Me₂SO | 70 °C | 1:5 (plus dimethylated product) | researchgate.net |
| Trimethyloxonium tetrafluoroborate | - | Room Temp. | Highly selective for N2 | researchgate.net |
Convergent and Divergent Synthesis of Complex Indazole Derivatives
Sequential Halogenation and Cross-Coupling Strategies
A powerful and versatile strategy for the synthesis of complex indazole derivatives, including this compound, involves a sequence of halogenation followed by cross-coupling reactions. This approach allows for the introduction of a wide range of substituents at specific positions on the indazole ring.
The first step in this sequence is the regioselective halogenation of the indazole core. For the synthesis of 3-iodoindazoles, direct iodination of the parent indazole can be achieved using iodine in the presence of a base such as potassium hydroxide in a polar solvent like DMF. mdpi.com This method is effective for a variety of substituted indazoles.
Once the 3-iodoindazole is obtained, it can be N-methylated, with careful control of the reaction conditions to favor the desired N2-isomer as discussed in the previous sections. The resulting 3-iodo-2-methyl-2H-indazole is a versatile intermediate for subsequent cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are widely used to form new carbon-carbon bonds at the C3 position. The Suzuki-Miyaura reaction, which couples the 3-iodoindazole with a boronic acid or ester, is an excellent method for introducing aryl or vinyl substituents. mdpi.comnih.gov Microwave-assisted Suzuki-Miyaura couplings on unprotected 3-iodoindazoles have been shown to be particularly efficient. mdpi.com
The Sonogashira reaction, on the other hand, allows for the introduction of alkynyl groups by coupling the 3-iodoindazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. thieme-connect.de Sequential Sonogashira-Suzuki cross-coupling reactions on dihaloindazoles have also been reported, enabling the synthesis of highly functionalized indazole derivatives. thieme-connect.detcichemicals.com
Table 3: Illustrative Sequential Halogenation and Cross-Coupling Reactions
| Indazole Substrate | Halogenation Reagent | Cross-Coupling Partner | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|---|
| 1H-Indazole | I₂, KOH | Pinacol vinyl boronate | Pd(dppf)Cl₂ | 3-Vinyl-1H-indazole | mdpi.com |
| 3-Iodo-5-nitro-1H-indazole | - | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-5-nitro-1H-indazole | nih.gov |
| 3,4-Diiodo-1-tritylpyrazole | - | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Dialkynylpyrazole (precursor to 2H-indazole) | clockss.org |
Multicomponent Reactions for Indazole Scaffold Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds, including indazoles. These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates substantial portions of all the reactants.
One notable example is the copper-catalyzed three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This method allows for the construction of the indazole core with a variety of substituents at the N2 position, depending on the primary amine used. The reaction is tolerant of a broad range of functional groups.
Another powerful MCR for the synthesis of 2H-indazoles is the [3+2] dipolar cycloaddition of sydnones with arynes. nih.gov This reaction proceeds under mild conditions and provides the 2H-indazole products in good to excellent yields, often with no contamination from the 1H-indazole isomer. The aryne can be generated in situ from a suitable precursor, and the sydnone component can be varied to introduce different substituents at the N2 position of the resulting indazole. Subsequent palladium-catalyzed coupling reactions can be performed on halogenated products from this MCR to further diversify the indazole library. nih.gov
These MCRs provide a convergent and efficient route to the indazole scaffold, which can then be further functionalized using the methods described previously to access specific target molecules like this compound.
Table 4: Multicomponent Reactions for the Synthesis of Indazole Scaffolds
| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Ref. |
|---|---|---|---|---|
| Three-component reaction | 2-Bromobenzaldehyde, primary amine, sodium azide | Cu₂O nanoparticles, PEG | 2-Substituted-2H-indazole | organic-chemistry.org |
| [3+2] Dipolar cycloaddition | Sydnone, aryne precursor | TBAF | 2-Substituted-2H-indazole | nih.gov |
Advanced Chemical Transformations and Derivatization of 3 Iodo 6 Methoxy 2 Methyl 2h Indazole
Cross-Coupling Reactions at the C-3 Iodine Position
The carbon-iodine bond at the C-3 position is the most labile site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for selective transformations under relatively mild conditions. wikipedia.org
Palladium-Catalyzed Suzuki-Miyaura Coupling with 3-Iodoindazoles
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between aryl or vinyl halides and organoboronic acids or esters. For 3-iodoindazoles, this reaction provides a powerful tool for introducing a wide array of aryl and heteroaryl substituents at the C-3 position. mdpi.comarkat-usa.org The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. mdpi.com
Microwave irradiation has been shown to significantly accelerate these coupling reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent system is critical for achieving optimal results and can be tailored depending on the specific boronic acid used. arkat-usa.org Ferrocene-based palladium complexes, in particular, have demonstrated high catalytic efficiency for the C-3 functionalization of 3-iodo-1H-indazoles. mdpi.com While many studies focus on N-unprotected or N-1 substituted indazoles, the principles are directly applicable to the N-2 methyl isomer.
| Catalyst | Ligand | Base | Solvent | Temperature | Typical Yields |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | Cs₂CO₃ or K₂CO₃ | Dioxane/Water | 80-140°C | Good to Excellent |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/Water | 60-100°C | Excellent |
| PdCl₂ | SPhos | Cs₂CO₃ | Dioxane | 120°C (Microwave) | Excellent |
Scope and Limitations of Other Transition Metal-Catalyzed C-C and C-Heteroatom Bond Formations (e.g., Sonogashira, Buchwald-Hartwig)
Beyond the Suzuki-Miyaura reaction, the C-3 iodo group is an excellent handle for other important cross-coupling transformations.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the 3-iodoindazole and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction proceeds smoothly with 3-iodoindazoles, allowing for the synthesis of a diverse range of 3-alkynyl-2H-indazoles. thieme-connect.deresearchgate.net The reactivity of the aryl iodide allows these couplings to proceed under mild conditions, often at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the direct introduction of primary and secondary amines at the C-3 position of the indazole core. researchgate.net The development of specialized ligands, such as tBuXphos for indazoles, has been crucial for expanding the scope and efficiency of this transformation. libretexts.org The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) often providing the highest reaction rates. libretexts.org
| Reaction | Coupling Partner | Typical Catalyst System | Key Features & Limitations |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Forms C-C triple bonds; mild conditions; potential for alkyne homocoupling. wikipedia.orgthieme-connect.de |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., tBuXphos) / Base (e.g., NaOt-Bu) | Forms C-N bonds; requires careful selection of ligand and base. wikipedia.orgresearchgate.netlibretexts.org |
Chemical Reactivity and Further Functionalization of the Methoxy (B1213986) Group at C-6
Electrophilic Substitution Reactions on the Indazole Ring with Methoxy Substitution
The methoxy group at the C-6 position is a strong electron-donating group, which activates the benzene (B151609) portion of the indazole ring toward electrophilic aromatic substitution (EAS). lkouniv.ac.in In EAS reactions such as halogenation, nitration, and sulfonation, an electrophile attacks the aromatic ring, replacing a hydrogen atom. lumenlearning.comlibretexts.orgyoutube.com The activating nature of the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. In the case of 6-methoxy-2-methyl-2H-indazole, the positions ortho to the methoxy group are C-5 and C-7. Therefore, electrophilic substitution is expected to occur preferentially at these sites.
Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com
The regiochemical outcome (substitution at C-5 vs. C-7) will be influenced by the steric hindrance imposed by the adjacent N-N bond (at C-7) and the other benzene ring proton (at C-5), as well as the specific reaction conditions.
Oxidative Transformations of the Methoxy Group
The methoxy group itself can be a site for chemical modification, most notably through oxidative O-demethylation to yield the corresponding 6-hydroxy-2-methyl-2H-indazole. This transformation is significant as it unmasks a phenolic hydroxyl group, which can then be used for further functionalization, such as etherification or esterification. O-demethylation is a common metabolic reaction in biological systems, often catalyzed by cytochrome P450 enzymes. nih.govnih.gov In a laboratory setting, this can be achieved using various reagents. A widely used method involves treatment with strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). While not strictly oxidative, these methods effectively cleave the methyl-oxygen bond. True oxidative demethylation can also be mediated by certain oxidizing agents or biocatalytic systems. e3s-conferences.org
Elaboration and Functionalization at the N-2 Methyl Position
While the N-2 position is already substituted with a methyl group, this group is not inert and can be a site for further chemical elaboration. Functionalization of a methyl group attached to a heterocyclic nitrogen typically involves the generation of a carbanion through deprotonation. This requires a very strong base due to the relatively high pKa of the methyl protons. A combination of organolithium reagents (like n-butyllithium) and potassium tert-butoxide, a superbasic mixture, has been used to deprotonate the methyl group of the analogous 2-methylindole, generating a C,N-dianion. This highly reactive intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to install new functional groups on the methyl carbon. This strategy provides a pathway to extend the carbon chain and introduce diverse functionality at the N-2 position, transforming the simple methyl group into a more complex substituent.
Spectroscopic and Structural Analysis of 3-iodo-6-methoxy-2-methyl-2H-indazole Remains Undocumented in Publicly Available Scientific Literature
A thorough investigation of scientific databases, chemical supplier catalogs, and patent literature has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Despite its listing by some chemical suppliers, detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is not accessible in published research or technical documentation.
This absence of information prevents a complete and rigorous analysis as outlined for the structural elucidation of this specific indazole derivative. The requested detailed interpretation of its ¹H NMR, ¹³C NMR, and 2D NMR spectra, as well as High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, cannot be provided without the foundational experimental data.
While the general spectroscopic features of substituted 2H-indazoles are known, a scientifically accurate report on this compound requires specific data pertaining to this unique combination of substituents. The iodine, methoxy, and methyl groups at their respective positions on the 2H-indazole core would induce distinct chemical shifts and coupling patterns in NMR spectroscopy, and a characteristic fragmentation pattern in mass spectrometry. However, without access to these spectra, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the comprehensive spectroscopic characterization and structural elucidation of this compound, as detailed in the proposed article structure, cannot be completed at this time due to the unavailability of the necessary primary research data.
Rigorous Spectroscopic Characterization and Structural Elucidation of 3 Iodo 6 Methoxy 2 Methyl 2h Indazole
Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Modes
A detailed analysis of the infrared spectrum, including a data table of vibrational frequencies and their assignments to specific functional groups and vibrational modes for 3-iodo-6-methoxy-2-methyl-2H-indazole, cannot be generated without experimental data. This would typically involve identifying characteristic peaks for C-H, C=C, C-O, C-N, and C-I bonds within the molecule.
X-ray Crystallography for Definitive Solid-State Structure Determination
Similarly, the definitive solid-state structure, including crystallographic data such as crystal system, space group, unit cell dimensions, and atomic coordinates for this compound, cannot be provided. An interactive data table of these parameters and a discussion of the molecular geometry, bond lengths, and bond angles are contingent on the availability of a published crystal structure, which was not found.
To fulfill the request accurately and adhere to the strict content inclusions, experimental or computational studies detailing the spectroscopic and crystallographic properties of this compound would be required.
Advanced Computational Chemistry and Theoretical Investigations of 3 Iodo 6 Methoxy 2 Methyl 2h Indazole
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely applied to predict a molecule's geometry, electronic properties, and reactivity.
A foundational step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For 3-iodo-6-methoxy-2-methyl-2H-indazole, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) and their relative energies, which is crucial for understanding its flexibility and interaction with biological targets.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For indazole derivatives, FMO analysis helps in understanding their reaction mechanisms and potential as bioactive agents.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. Red-colored regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-deficient), prone to nucleophilic attack. An MEP map for this compound would identify the likely sites for hydrogen bonding and other non-covalent interactions, which are key to its biological activity.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
To predict the interaction of this compound with a biological target, a multi-step process would be employed. First, the three-dimensional structures of both the ligand (the indazole derivative) and the receptor protein would be prepared. Docking algorithms would then systematically explore various binding poses of the ligand within the receptor's active site, calculating a scoring function for each pose to estimate the binding affinity. The results, often expressed as a binding energy, indicate the strength of the interaction. These simulations could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the compound's potential biological activity. Studies on other indazole derivatives have successfully used these methods to predict their effectiveness against various protein targets.
Elucidation of Molecular Recognition Mechanisms and Binding Modes
Understanding the intricate dance between a ligand and its biological target at the atomic level is paramount for designing more potent and selective drugs. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful methods to elucidate the molecular recognition mechanisms and binding modes of small molecules like this compound.
Molecular docking simulations can predict the preferred orientation of the compound when it binds to a specific receptor, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The 3-iodo substituent on the indazole ring is of particular interest, as iodine can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in molecular recognition and drug design. The methoxy (B1213986) group at the 6-position and the N-methyl group at the 2-position also play crucial roles in defining the molecule's steric and electronic profile, influencing its binding affinity and selectivity.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Focus)
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. These studies are crucial for the optimization of lead compounds into clinical candidates.
To systematically explore the SAR of this compound, the strategic design of derivative libraries is essential. This involves the synthesis of a series of analogs where specific parts of the molecule are systematically modified. For instance, a library could be designed to explore the impact of different substituents at the 3-position, replacing the iodo group with other halogens (bromo, chloro, fluoro) or with various alkyl or aryl groups. Similarly, the 6-methoxy group could be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or electron-withdrawing groups. The effect of the N-methylation at the 2-position can be explored by synthesizing analogs with different alkyl groups at this position or by investigating the corresponding N1-isomers. The synthesis of such focused libraries allows for a comprehensive evaluation of the steric, electronic, and hydrophobic requirements for optimal biological activity.
| Position of Variation | Example Modifications | Rationale for Exploration |
| 3-Position (Iodo) | Br, Cl, F, CH3, Phenyl | Investigate the role of halogen bonding and steric bulk on binding affinity. |
| 6-Position (Methoxy) | Ethoxy, Propoxy, OH, CN | Probe the impact of substituent size and electronic properties on activity. |
| 2-Position (N-Methyl) | N-Ethyl, N-Propyl, N-H | Determine the influence of the N-substituent on regioselectivity and binding. |
Once a library of derivatives has been synthesized and their biological activities have been determined, the next step is to correlate the structural modifications with the observed molecular interactions. This is where computational techniques again play a vital role. By performing molecular docking and MD simulations on each derivative, researchers can visualize how changes in the chemical structure affect the binding mode and interactions with the target receptor.
QSAR models can be developed to quantify these relationships. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical equation that can predict the biological activity of new, unsynthesized compounds. Descriptors can include parameters related to hydrophobicity (logP), electronics (Hammett constants), and sterics (molar refractivity).
| Structural Modification | Potential Impact on Molecular Interaction | Observed Effect on Activity |
| Replacement of 3-Iodo | Loss or alteration of halogen bonding, steric hindrance. | Varies depending on the substituent and the nature of the binding pocket. |
| Modification of 6-Methoxy | Altered hydrogen bonding capacity, changes in electronic distribution. | Can significantly impact potency and selectivity. |
| Variation of 2-N-Methyl | Changes in molecular shape and metabolic stability. | May influence both pharmacokinetics and pharmacodynamics. |
The regiochemistry of the indazole core is a critical determinant of its biological activity. The position of the nitrogen atoms in the pyrazole (B372694) ring and the substitution pattern on the benzene (B151609) ring can significantly influence the molecule's properties. In the case of this compound, the N-methylation at the 2-position is a key feature. The corresponding N1-isomer, 3-iodo-6-methoxy-1-methyl-1H-indazole, would have a different three-dimensional shape and electronic distribution, which would likely result in a different binding mode and biological activity profile. Computational studies can be used to compare the conformational preferences and binding energies of the N1 and N2 isomers, providing a rationale for the observed differences in their activities.
Stereochemistry can also play a crucial role, particularly if the molecule contains chiral centers. While this compound itself is not chiral, the introduction of chiral substituents in a derivative library could lead to enantiomers with different biological activities. This is because biological targets, such as enzymes and receptors, are chiral environments, and they can interact differently with the two enantiomers of a chiral ligand. In such cases, it is essential to synthesize and test the individual enantiomers to fully understand the stereochemical requirements for activity.
Future Research Directions and Unaddressed Challenges in 3 Iodo 6 Methoxy 2 Methyl 2h Indazole Research
Development of Highly Efficient and Sustainable Synthetic Methodologies
A primary challenge in the advancement of 3-iodo-6-methoxy-2-methyl-2H-indazole research is the development of synthetic routes that are not only efficient but also environmentally benign. Current synthetic strategies for indazole derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research should prioritize the development of more sustainable and efficient synthetic protocols.
One promising avenue is the application of C-H functionalization reactions. rsc.orgacs.orgnih.gov This approach allows for the direct introduction of functional groups onto the indazole core, potentially circumventing the need for pre-functionalized starting materials and reducing the number of synthetic steps. Transition-metal catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules and could be adapted for the streamlined synthesis of this compound. rsc.orgnih.gov
Furthermore, the adoption of flow chemistry presents a significant opportunity to improve the synthesis of this compound. acs.orgvapourtec.comacs.org Flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields, selectivity, and safety. acs.orgvapourtec.com The transition from batch to continuous flow processes can also facilitate scalability and reduce the environmental footprint of the synthesis. vapourtec.com
The principles of green chemistry should be central to the design of future synthetic methodologies. benthamdirect.comrsc.orgsamipubco.com This includes the use of greener solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. For instance, visible-light-induced reactions offer a metal-free and environmentally friendly alternative for the synthesis of indazoles. rsc.org
| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |
| C-H Functionalization | Fewer synthetic steps, increased atom economy, access to novel derivatives. | Development of regioselective C-H iodination and methoxylation methods for the 2-methyl-2H-indazole core. |
| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability, higher yields. | Optimization of reaction conditions in a continuous flow setup for the key synthetic steps. |
| Green Chemistry | Reduced environmental impact, use of safer reagents and solvents, improved energy efficiency. | Exploration of biocatalytic methods, use of renewable feedstocks, and solvent-free reaction conditions. |
Innovative Derivatization Strategies for Enhanced Molecular Complexity
The 3-iodo substituent on the indazole ring serves as a versatile handle for a wide range of post-synthetic modifications, enabling the generation of a diverse library of derivatives with potentially enhanced biological activities. Future research should focus on exploring innovative derivatization strategies to expand the chemical space around the this compound core.
Transition-metal catalyzed cross-coupling reactions are particularly well-suited for the functionalization of the 3-iodo position. The Suzuki-Miyaura coupling , for instance, can be employed to introduce a variety of aryl and heteroaryl groups, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.comresearchgate.netmdpi.comnih.gov Similarly, the Sonogashira coupling provides a powerful tool for the introduction of alkyne moieties, which can serve as precursors for further transformations. researchgate.netmdpi.comwikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination would allow for the introduction of diverse amine functionalities, a common feature in many bioactive molecules.
Beyond traditional cross-coupling reactions, the exploration of more novel transformations could lead to the discovery of derivatives with unique properties. This could include photoredox catalysis, which enables reactions to proceed under mild conditions, and the use of hypervalent iodine reagents for oxidative cross-coupling. frontiersin.org
| Derivatization Strategy | Target Functional Group | Potential Applications |
| Suzuki-Miyaura Coupling | Aryl, Heteroaryl | SAR studies, development of kinase inhibitors. |
| Sonogashira Coupling | Alkyne | Synthesis of rigid analogues, click chemistry applications. |
| Buchwald-Hartwig Amination | Amines | Introduction of pharmacophoric groups, modulation of physicochemical properties. |
| Heck Coupling | Alkenes | Synthesis of vinyl-substituted indazoles for further functionalization. |
Advanced Computational Approaches for Predictive Design and Understanding
Advanced computational methods can play a pivotal role in accelerating the discovery and development of novel this compound derivatives. These in silico tools can provide valuable insights into the structural, electronic, and biological properties of molecules, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.
Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. rsc.orgnih.govbeilstein-journals.orgresearchgate.netdntb.gov.ua Such studies can help in understanding reaction mechanisms and predicting the regioselectivity of synthetic transformations.
Molecular dynamics (MD) simulations can provide a dynamic picture of how these molecules interact with biological targets, such as proteins and enzymes. nih.govresearchgate.netnih.govmdpi.comrsc.org By simulating the behavior of the ligand-protein complex over time, MD simulations can help in assessing the stability of binding poses and identifying key interactions that contribute to biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. nih.govnih.govej-chem.org These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates.
| Computational Method | Application in this compound Research | Expected Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic properties, prediction of reactivity, and mechanistic studies of synthetic reactions. | Understanding of reaction pathways, prediction of spectroscopic data, and guidance for synthetic design. |
| Molecular Dynamics (MD) Simulations | Investigation of binding modes and stability of ligand-protein complexes. | Identification of key intermolecular interactions, prediction of binding affinities, and insights into the mechanism of action. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Virtual screening of compound libraries, prioritization of synthetic targets, and design of more potent analogues. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-iodo-6-methoxy-2-methyl-2H-indazole, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves cyclization of nitro-substituted precursors under reflux conditions (e.g., using alcoholic solvents and amines) followed by iodination. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the iodine moiety . Reaction parameters such as temperature (60–100°C), solvent choice (dioxane/water mixtures), and catalyst loading (e.g., PdCl₂(dppf)) critically influence yield and purity. Purification via flash chromatography or recrystallization from DMF/acetic acid is recommended .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology :
- X-ray crystallography : Resolve crystal structures using SHELX software to determine bond lengths, angles, and hydrogen-bonding interactions. Monoclinic systems (e.g., space group P2₁/c) are common for indazole derivatives .
- Spectroscopy : Combine ¹H/¹³C NMR (to confirm methoxy and methyl groups), FT-IR (for N-H and C-I stretches), and HRMS for molecular ion validation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic data or spectral interpretations?
- Methodology :
- Data validation : Cross-reference experimental XRD data (e.g., unit cell parameters a = 3.793 Å, β = 95.722°) with computational models (DFT or molecular docking) to identify discrepancies in bond angles or torsion .
- Multi-method analysis : Use complementary techniques (e.g., DSC for melting points vs. XRD for polymorphism) to address anomalies in thermal stability or spectral peaks .
Q. How can the reactivity of the iodine substituent be leveraged for further functionalization in drug discovery?
- Methodology : The iodine atom serves as a versatile handle for cross-coupling (e.g., Buchwald-Hartwig amination or Sonogashira reactions). For example:
- Palladium-catalyzed couplings : Replace iodine with aryl/alkynyl groups using Pd catalysts (e.g., PdCl₂(PPh₃)₂) and ligands (e.g., dppf) in THF/Et₃N .
- Biological probes : Introduce radiolabels (e.g., ¹²⁵I) for tracking biodistribution in pharmacological studies .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC-MS to identify byproducts (e.g., deiodination or demethylation) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
Data-Driven Research Challenges
Q. How can computational tools predict the compound’s interactions with biological targets, and what are the limitations?
- Methodology :
- Molecular docking : Simulate binding poses with proteins (e.g., myeloperoxidase) using AutoDock Vina. Compare results with crystallographic data (e.g., binding affinity ΔG values) .
- Limitations : Force fields may poorly model halogen bonding; validate predictions with SPR or ITC assays .
Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?
- Methodology :
- LC-MS/MS : Use reverse-phase C18 columns with gradient elution (ACN/water + 0.1% formic acid) to separate impurities.
- Quantitative NMR : Employ ¹H qNMR with internal standards (e.g., TMS) for purity assessment .
Biological and Environmental Applications
Q. How can researchers design assays to evaluate the compound’s bioactivity (e.g., enzyme inhibition or anticancer effects)?
- Methodology :
- Enzyme inhibition : Test against targets like myeloperoxidase using colorimetric assays (e.g., TMB oxidation monitoring at 650 nm) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations via nonlinear regression .
Q. What role does the compound play in environmental remediation, and how can its efficacy be quantified?
- Methodology :
- Pollutant degradation : Assess reactivity toward persistent organic pollutants (e.g., PAHs) via GC-MS. Measure reaction kinetics under UV/visible light .
- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests to evaluate environmental safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
